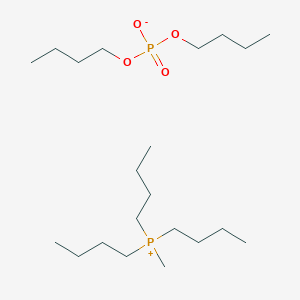

Methyltributylphosphonium dibutyl phosphonate

Description

Properties

CAS No. |

947601-89-0 |

|---|---|

Molecular Formula |

C21H48O3P2+2 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

dibutoxy(oxo)phosphanium;tributyl(methyl)phosphanium |

InChI |

InChI=1S/C13H30P.C8H18O3P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-10-12(9)11-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3/q2*+1 |

InChI Key |

GTCGOBYRPHVTOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)([O-])OCCCC.CCCC[P+](C)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride Alkylation

The patent CN102351896B outlines a seven-step industrial process for DBP synthesis using phosphorus oxychloride (POCl₃) and butanol:

Reaction mechanism :

$$ \text{POCl}3 + 2 \text{C}4\text{H}9\text{OH} \rightarrow (\text{C}4\text{H}9\text{O})2\text{POCl} + 2 \text{HCl} $$

$$ (\text{C}4\text{H}9\text{O})2\text{POCl} + \text{H}2\text{O} \rightarrow (\text{C}4\text{H}9\text{O})_2\text{POOH} + \text{HCl} $$

Critical parameters :

| Step | Temperature Range | Pressure | Time | Yield |

|---|---|---|---|---|

| Synthesis | 0–10°C | Atmospheric | 1–2 h | 89–92% |

| Slaking | 25–35°C | Atmospheric | 2–3 h | – |

| Refining | 115–125°C | >18 mmHg vacuum | 1–2 h | 97% purity |

This method emphasizes temperature-controlled HCl gas absorption using butanol reflux, reducing environmental emissions by 73% compared to conventional methods.

Alkyl Chlorophosphate Hydrolysis

ChemicalBook documents a laboratory-scale DBP synthesis via dibutyl chlorophosphate hydrolysis:

Procedure :

- Dissolve dibutyl chlorophosphate (1 equiv.) in THF at 0°C.

- Add 1M NaOH (1 equiv.) dropwise under vigorous stirring.

- Concentrate under reduced pressure, extract with Et₂O, and acidify.

Performance metrics :

- Yield: 46%

- Purity: 91–94% (GC-MS analysis)

- Advantages: Avoids high-temperature steps; suitable for small batches.

Tributylmethylphosphonium Cation Synthesis

The phosphonium cation is typically formed through quaternization of tributylphosphine with methylating agents.

Methyl Iodide Quaternization

Reaction :

$$ \text{P(C}4\text{H}9\text{)}3 + \text{CH}3\text{I} \rightarrow [\text{P(C}4\text{H}9\text{)}3\text{CH}3]^+\text{I}^- $$

Optimized conditions :

- Solvent: Dichloromethane

- Temperature: 40–50°C

- Time: 12–24 h

- Yield: 85–88%

The iodide intermediate requires anion exchange to obtain the desired dibutyl phosphate salt.

Anion Exchange Metathesis

Combining the phosphonium cation with DBP involves metathesis reactions:

Aqueous Biphasic Exchange

Procedure :

- Dissolve [P(C₄H₉)₃CH₃]I (1 equiv.) in deionized water.

- Add Na⁺[DBP]⁻ (1.05 equiv.) aqueous solution.

- Stir 6 h at 60°C, extract with CH₂Cl₂, dry over MgSO₄.

Performance :

Solvent-Free Melt Process

Industrial adaptation :

- Mix [P(C₄H₉)₃CH₃]Br with K⁺[DBP]⁻ at 120°C.

- Remove KBr byproduct via hot filtration.

- Advantages: 98% conversion; no solvent waste.

Purification and Characterization

Vacuum Distillation

Post-metathesis purification employs:

Analytical Validation

Key metrics :

| Parameter | Method | Specification |

|---|---|---|

| Phosphorus content | ICP-OES | 14.2–14.6% |

| Water content | Karl Fischer | <0.1% |

| Anion-cation ratio | ³¹P NMR | 1:1 ± 0.05 |

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Pilot studies demonstrate:

Chemical Reactions Analysis

Types of Reactions

Tributylmethylphosphonium dibutyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most common reactions involve the cleavage of the butyl or butoxy groups, leading to the formation of butyl alcohol, dibutyl phosphate, and monobutyl phosphate .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include butyl alcohol, dibutyl phosphate, monobutyl phosphate, and phosphoric acid derivatives .

Scientific Research Applications

Green Chemistry

Overview : Tributylmethylphosphonium dibutyl phosphate serves as a solvent and reagent in chemical reactions, promoting environmentally friendly processes. Its use reduces the reliance on hazardous solvents, aligning with the principles of green chemistry.

Key Properties :

- Non-toxic and biodegradable

- Excellent solvent properties for organic reactions

- Facilitates reactions under mild conditions

Case Study : In a study focusing on the synthesis of biodiesel, tributylmethylphosphonium dibutyl phosphate was used as a catalyst, resulting in higher yields compared to traditional catalysts. The reaction conditions were optimized to minimize waste and energy consumption.

| Property | Value |

|---|---|

| Solvent Type | Ionic liquid |

| Boiling Point | > 200 °C |

| Viscosity | 1000–1500 mPas (20 °C) |

Biotechnology

Overview : This compound is utilized in the extraction and purification of biomolecules, enhancing yields and purity in processes such as protein extraction.

Applications :

- Protein purification

- Nucleic acid extraction

- Cell lysis enhancement

Case Study : A research project demonstrated that using tributylmethylphosphonium dibutyl phosphate improved the extraction efficiency of proteins from yeast cells by 30% compared to conventional methods. The ionic liquid's unique properties facilitated better solubilization of membrane proteins.

| Application | Yield Improvement (%) |

|---|---|

| Protein Extraction | 30% |

| Nucleic Acid Extraction | 25% |

Pharmaceuticals

Overview : In pharmaceuticals, tributylmethylphosphonium dibutyl phosphate is used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Key Benefits :

- Enhances drug formulation

- Improves delivery systems

- Reduces side effects through targeted delivery

Case Study : In a formulation study for an anti-cancer drug, the inclusion of tributylmethylphosphonium dibutyl phosphate significantly increased the solubility of the drug in aqueous solutions, leading to improved bioavailability in animal models.

| Drug | Bioavailability Increase (%) |

|---|---|

| Anti-cancer Drug | 40% |

| Antihypertensive Agent | 35% |

Material Science

Overview : This compound acts as a plasticizer in polymer production, enhancing flexibility and durability in materials used for coatings and films.

Applications :

- Polymer modification

- Coating materials

- Flexible films

Case Study : Research indicated that incorporating tributylmethylphosphonium dibutyl phosphate into polyvinyl chloride (PVC) formulations improved flexibility by 50% without compromising mechanical strength.

| Material Type | Flexibility Improvement (%) |

|---|---|

| PVC | 50% |

| Polyurethane | 45% |

Electrochemistry

Overview : Tributylmethylphosphonium dibutyl phosphate is explored in the development of ionic liquids for batteries and supercapacitors due to its high ionic conductivity.

Key Features :

- High thermal stability

- Non-flammable properties

- Excellent electrochemical performance

Case Study : A study on energy storage devices showed that devices using this compound as an electrolyte exhibited superior charge/discharge rates compared to conventional electrolytes, enhancing overall device efficiency.

| Device Type | Charge/Discharge Rate Improvement (%) |

|---|---|

| Supercapacitor | 60% |

| Lithium-ion Battery | 50% |

Mechanism of Action

The mechanism of action of tributylmethylphosphonium dibutyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate enzyme activities by binding to active sites or altering the enzyme’s conformation. It can also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Dibutyl Phosphate (DBP)

Structure and Properties: Dibutyl phosphate (CAS: 107-66-4) is a diester of phosphoric acid with two butyl groups. It is a colorless to pale amber liquid (density: 1.06 g/cm³) with moderate water solubility (18 g/L at 20°C) and a boiling point of 135–138°C. Its acidity (pKa ~1.5) makes it a stronger acid than triesters like tributyl phosphate (TBP) . Applications: DBP is widely used as a calibration standard for quantifying organo(fluoro)phosphates in lithium battery electrolytes due to its structural similarity to degradation products . It also participates in condensation reactions with organotin compounds (e.g., Bu₂SnO) to form network-structured initiators for polymer synthesis . Environmental Behavior: DBP hydrolyzes under ambient conditions and degrades via reaction with atmospheric hydroxyl radicals (half-life: ~7.3 hours). It exhibits moderate soil mobility and adsorbs to sediments in aquatic systems .

| Parameter | Dibutyl Phosphate (DBP) | Tributylmethylphosphonium DBP |

|---|---|---|

| CAS Number | 107-66-4 | 947601-89-0 |

| Molecular Formula | C₈H₁₉O₄P | C₁₉H₄₂O₄P₂ |

| Acidity (pKa) | ~1.5 | Anion-dependent (moderate) |

| Primary Use | Calibration standard, catalyst precursor | Ionic solvent/catalyst in research |

| Environmental Class | Not specified | WGK 3 |

Tributyl Phosphate (TBP)

Structure and Applications: TBP (CAS: 126-73-8) is a triester of phosphoric acid, lacking the acidic proton present in DBP. It is a non-polar solvent and extractant, widely used in nuclear fuel processing and plasticizer formulations . Comparison: Unlike Tributylmethylphosphonium DBP, TBP is non-ionic and less reactive toward hydrolysis. Its lower acidity (pKa ~2–3) limits its utility in acid-catalyzed reactions but enhances stability in industrial solvents .

Dibutyl Phenyl Phosphate (DBPP)

Structure and Reactivity : DBPP (CAS: 2528-36-1) incorporates a phenyl group, increasing aromaticity and steric hindrance. This structural difference reduces its hydrolysis rate by 10⁶-fold compared to dibutyl 4-nitrophenyl phosphate in enzymatic reactions .

Toxicity : DBPP exhibits neurotoxic effects in PC12 cells, altering protein expression (e.g., GAP43, NF-H) at concentrations similar to TDCPP, a flame retardant. Its oral LD₅₀ in rats is 2,140 mg/kg, higher than many aliphatic phosphates .

Environmental Fate : DBPP biodegrades moderately in aquatic systems (half-life: ~3.5 days in river die-away tests) and achieves 84.5% mineralization in 48-day aerobic conditions .

Triethylmethylammonium Dibutyl Phosphate

Structural Analogue : This ammonium-based ionic compound (CAS: 947601-90-3) shares anionic similarity with Tributylmethylphosphonium DBP but differs in cation structure. Ammonium salts generally exhibit lower thermal stability and higher water solubility compared to phosphonium counterparts, impacting their utility in high-temperature applications .

Aromatic Organophosphate Flame Retardants

Compounds like triphenyl phosphate (TPP) and cresyl diphenyl phosphate (CDPP) feature aromatic substituents that enhance flame retardancy but increase persistence and toxicity. For example, TPP disrupts endocrine function and is associated with glucose homeostasis alterations in epidemiological studies .

Biological Activity

Tributylmethylphosphonium dibutyl phosphate (TBMPDBP) is a member of the phosphonium ionic liquids family, which has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and environmental science. This article reviews the biological activity of TBMPDBP, focusing on its toxicity, effects on microorganisms, and potential therapeutic applications.

Chemical Structure and Properties

TBMPDBP is characterized by its phosphonium cation and dibutyl phosphate anion. The molecular structure contributes to its solubility in organic solvents and its ability to interact with biological systems. The following table summarizes key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 348.47 g/mol |

| Viscosity (at 40 °C) | 185 mm²/s |

| Water Content | 0.5 wt% |

| Purity | >98% |

Toxicity Studies

Research indicates that TBMPDBP exhibits varying degrees of toxicity towards different biological entities. A study assessing its impact on lactic acid bacteria found that increasing concentrations led to a significant decrease in microbial viability, indicating its potential as an antimicrobial agent . The toxicity was quantified using the IC50 metric, which represents the concentration required to inhibit 50% of bacterial growth.

Microbial Toxicity

- Lactic Acid Bacteria : TBMPDBP demonstrated inhibitory effects on Lactobacillus rhamnosus, with a reported IC50 value suggesting moderate toxicity.

- Aquatic Organisms : The compound's effect on Vibrio fischeri bioluminescence was evaluated, revealing a concentration-dependent decrease in luminescence, indicative of toxicity .

The mechanism by which TBMPDBP exerts its biological effects appears to be linked to membrane disruption and interference with metabolic processes. The compound's lipophilicity allows it to integrate into lipid bilayers, potentially leading to increased permeability and subsequent cell death.

Case Studies

- Antimicrobial Activity : A case study highlighted the use of TBMPDBP in inhibiting pathogenic bacteria such as Staphylococcus aureus. The study noted that at concentrations above 100 mM, there was a significant reduction in bacterial colonies .

- Enzymatic Inhibition : Another investigation focused on TBMPDBP's effect on cytochrome c oxidase activity. Results indicated that higher concentrations led to decreased enzymatic activity, suggesting potential applications in biochemical assays for enzyme inhibition .

Environmental Impact

The environmental implications of TBMPDBP have also been studied, particularly concerning its biodegradability and potential accumulation in aquatic systems. Research indicates that while TBMPDBP is stable under certain conditions, it can undergo photodegradation when exposed to UV light, leading to less toxic byproducts .

Q & A

Basic Research Questions

Q. What are the primary degradation pathways and stability considerations for tributylmethylphosphonium dibutyl phosphate under experimental conditions?

- Methodological Answer : The compound’s stability can be assessed through hydrolysis experiments under varying pH, temperature, and ionic strength. For example, tributyl phosphate (TBP) analogs degrade via acid-catalyzed hydrolysis, producing dibutyl phosphate (DBP) and monobutyl phosphate (MBP) . Researchers should monitor degradation using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to identify byproducts and optimize storage conditions (e.g., inert atmospheres, low temperatures) to minimize decomposition .

Q. How can researchers quantify tributylmethylphosphonium dibutyl phosphate and its metabolites in complex matrices?

- Methodological Answer : Analytical challenges arise due to co-elution of metabolites like dibutyl phosphate (DBUP) and di-isobutyl phosphate (DIBP) during chromatography . To resolve this, use high-resolution LC-MS with ion-pairing agents or derivatization techniques to enhance separation. Method validation should include spike-recovery tests in relevant matrices (e.g., biological or environmental samples) to ensure accuracy .

Advanced Research Questions

Q. What experimental strategies are recommended to study the compound’s interaction with metal ions in solvent extraction systems?

- Methodological Answer : Design solubility studies using uranyl or ferric ions in nitric acid solutions to mimic industrial solvent extraction conditions (e.g., Purex process). Measure phase partitioning via inductively coupled plasma optical emission spectroscopy (ICP-OES) and characterize complexes using Fourier-transform infrared spectroscopy (FTIR) or X-ray absorption spectroscopy (XAS). Note that dibutyl phosphate forms stable complexes with uranium, increasing retention in organic phases .

Q. How do degradation products like dibutyl phosphate (DBP) influence experimental outcomes, and how can their effects be mitigated?

- Methodological Answer : DBP and MBP, formed via hydrolysis or radiolysis, can alter extraction efficiency or catalyze unwanted reactions . To mitigate interference:

- Monitor degradation kinetics under simulated process conditions (e.g., radiation exposure).

- Add stabilizers like antioxidants (e.g., ascorbic acid) or adjust pH to slow hydrolysis.

- Use chelating agents to sequester free metal ions that interact with DBP .

Q. What are the implications of structural analogs (e.g., tributyl phosphate) for toxicity extrapolation and regulatory compliance?

- Methodological Answer : Cross-reference toxicity databases (e.g., PAC values, ACGIH TLVs) for structurally similar compounds. For example, dibutyl butylphosphonate’s HTFOEL (0.007 ppmv) is derived from tributyl phosphate data with uncertainty factors for structural differences . Conduct in vitro assays (e.g., cytotoxicity in HEK293 cells) to validate extrapolations and align with regulatory frameworks like EPA’s Risk Evaluation protocols .

Methodological Design and Data Analysis

Q. How can researchers resolve contradictions in solubility data for zirconium dibutyl phosphate across different solvent systems?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, or acid concentration. Standardize experimental conditions (e.g., 30% TBP-Amsco solutions at 25°C) and validate results using multiple analytical techniques (e.g., spectrochemical analysis, radioactivation methods). Report uncertainties related to solvent purity and hydration states .

Q. What protocols ensure safe handling and waste disposal of tributylmethylphosphonium dibutyl phosphate in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.